7-Bromo-8-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound characterized by a fused pyridine and pyrazine ring system. It features bromine and chlorine substituents at the 7th and 8th positions, respectively. This compound belongs to the pyrrolopyrazine family, which is recognized for its diverse biological activities and applications in medicinal chemistry. The molecular formula of this compound is , with a molecular weight of approximately 248.51 g/mol .
The synthesis of 7-Bromo-8-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine typically involves cyclization reactions. A common method includes the cyclocondensation of 4-amino-6-tert-butyl-3-methylsulfanyl-1,2,4-triazin-5-one with cyanoacetic acid derivatives in pyridine . This method allows for the formation of the desired tetrahydropyrido structure through controlled reaction conditions.
While industrial methods for large-scale production are not extensively documented, general principles such as optimization of reaction conditions and purification techniques apply. Continuous flow chemistry may enhance efficiency in production processes. The choice of solvents, temperature, and reaction time can significantly affect yield and purity .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 248.51 g/mol |
| IUPAC Name | 7-bromo-8-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine |
| InChI | InChI=1S/C7H7BrClN3/c8-4-3-12-7-6(5(4)9)10-1-2-11-7/h3,10H,1-2H2,(H,11,12) |
| Origin of Product | United States |
The compound undergoes various chemical reactions typical of nitrogen heterocycles. Common reactions include:
The products formed depend on specific reaction conditions and reagents used .
Understanding the reactivity patterns of 7-Bromo-8-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is crucial for its application in synthetic chemistry and medicinal development. The presence of halogens can enhance or modify reactivity compared to other pyrrolopyrazine derivatives.
Understanding these interactions is crucial for elucidating its therapeutic potential.
The physical properties of 7-Bromo-8-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine include:
| Property | Value |
|---|---|
| Density | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Flash Point | Not specified |
Key chemical properties include:
| Property | Value |
|---|---|
| LogP | 2.01 |
| Vapour Pressure | mmHg at 25°C |
These properties indicate the compound's potential behavior in various environments and applications .
7-Bromo-8-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine has several applications across different fields:
Research continues to explore its interactions with biological targets to better understand its pharmacological potential.
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5